1-(3-chlorophenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
- is a chemical compound with the following molecular formula:
- It features a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry. These scaffolds often exhibit interesting biological activities.
- The compound’s systematic name reflects its core structure: a pyrazolo[3,4-d]pyrimidine ring fused with a chlorophenyl group.
1-(3-chlorophenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: C11H8ClN5
and a molecular weight of approximately 245.67 g/mol .Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating the precursors in the presence of suitable catalysts.
Industrial Production: While not widely used industrially, research efforts have focused on optimizing synthetic routes for scalability.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.
Biology: Investigating its effects on cellular processes, such as cell cycle regulation.
Medicine: Potential applications as anti-cancer agents (e.g., CDK2 inhibitors) .
Industry: Limited industrial applications, but further research may reveal novel uses.
Mechanism of Action
CDK2 Inhibition: This compound acts as a CDK2 inhibitor, selectively targeting cancer cells .
Molecular Targets: It likely binds to the active site of CDK2, disrupting cell cycle progression.
Pathways Involved: CDK2 inhibition affects cell division and proliferation.
Comparison with Similar Compounds
Uniqueness: Its pyrazolo[3,4-d]pyrimidine scaffold sets it apart from other compounds.
Similar Compounds: While not exhaustive, related compounds include other CDK inhibitors and pyrazolo[3,4-d]pyrimidine derivatives .
Properties
Molecular Formula |
C18H20ClN5 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-cycloheptylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H20ClN5/c19-13-6-5-9-15(10-13)24-18-16(11-22-24)17(20-12-21-18)23-14-7-3-1-2-4-8-14/h5-6,9-12,14H,1-4,7-8H2,(H,20,21,23) |
InChI Key |
VGUMJPMMFUXSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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